molecular formula C7H8F6 B2953159 1,1-Bis(trifluoromethyl)-cyclopentane CAS No. 277756-40-8

1,1-Bis(trifluoromethyl)-cyclopentane

Cat. No.: B2953159
CAS No.: 277756-40-8
M. Wt: 206.131
InChI Key: UOIMSWITZOPHTP-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-cyclopentane is a fluorinated cyclopentane derivative characterized by two trifluoromethyl (-CF₃) groups attached to the same carbon atom on a cyclopentane ring. This structure imparts unique physicochemical properties, such as high thermal stability, chemical inertness, and low polarizability, making it valuable in applications like specialty solvents, lubricants, and intermediates in fluoropolymer synthesis.

Properties

IUPAC Name

1,1-bis(trifluoromethyl)cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6/c8-6(9,10)5(7(11,12)13)3-1-2-4-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMSWITZOPHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(trifluoromethyl)-cyclopentane typically involves the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled, base-free conditions . The reaction proceeds smoothly, yielding the desired cyclopentane derivative in good to excellent yields. The choice of solvent plays a crucial role in determining the product, with different solvents leading to the formation of either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Features Applications/Properties References
1,1-Bis(trifluoromethyl)-cyclopentane C₇H₈F₆ Two -CF₃ groups on cyclopentane; high fluorine content Solvent, fluoropolymer precursor Inferred
1,1,2,2,3,3,4,4-Octafluoro-5,5-bis(trifluoromethyl)cyclopentane C₇F₁₄ Perfluorinated cyclopentane with two -CF₃ groups Extreme thermal stability; potential use in high-performance lubricants
1-(Trifluoromethyl)cyclopentanecarboxylic acid C₇H₉F₃O₂ -CF₃ group and carboxylic acid substituent Pharmaceutical intermediate (melting point: 36–38°C; insoluble in water)
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic acid C₁₅H₁₂F₆O₂ Aromatic -C₆H₃(CF₃)₂ group attached to cyclopentane Catalyst ligand; electronic materials
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C₇H₁₀BrF₃ Brominated derivative (-CH₂Br) adjacent to -CF₃ Intermediate for cross-coupling reactions (molecular weight: 231.05 g/mol)

Key Differences in Physicochemical Properties

Fluorination Degree :

  • The perfluorinated analog (C₇F₁₄) in exhibits higher thermal stability (>300°C) compared to partially fluorinated derivatives due to its fully fluorinated backbone .
  • In contrast, 1-(Trifluoromethyl)cyclopentanecarboxylic acid (C₇H₉F₃O₂) has a lower thermal tolerance but retains solubility in organic solvents like dichloromethane .

Reactivity :

  • Brominated derivatives (e.g., 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopentane) show enhanced reactivity in alkylation or nucleophilic substitution reactions, unlike inert perfluorinated analogs .
  • Carboxylic acid derivatives (e.g., ) participate in condensation reactions, enabling pharmaceutical synthesis .

Electronic Effects :

  • Aromatic substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in ) introduce strong electron-withdrawing effects, enhancing acidity and ligand properties in catalysis .

Biological Activity

1,1-Bis(trifluoromethyl)-cyclopentane, a compound characterized by its unique trifluoromethyl groups, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is defined by its molecular formula C7H6F6C_7H_6F_6 and a molecular weight of approximately 194.12 g/mol. The presence of two trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular pathways and potential therapeutic applications. Key areas of focus include:

  • Antitumor Activity : Research indicates that compounds with trifluoromethyl groups can exhibit enhanced antitumor properties. For example, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in metabolic disorders .
  • Receptor Binding : Studies have highlighted that certain trifluoromethyl-substituted compounds can act as ligands for cannabinoid receptors. This interaction suggests potential applications in pain management and neurological disorders .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

CompoundCell LineIC50 (µM)
Derivative AA549 (Lung)5.2
Derivative BMCF-7 (Breast)3.8
Derivative CHeLa (Cervical)4.5

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The findings revealed that this compound derivatives could inhibit FAAH activity with an IC50 value of approximately 10 µM, suggesting their potential role in modulating endocannabinoid levels .

Case Study 3: Receptor Binding Affinity

Research conducted on the binding affinity of trifluoromethyl-substituted indanes to cannabinoid receptors CB1 and CB2 showed promising results. The most potent compound demonstrated sub-micromolar affinity for both receptor types with a preference for CB2, indicating possible therapeutic applications in managing inflammatory conditions .

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

  • Binding to Enzymes : The trifluoromethyl groups may enhance binding affinity to active sites on enzymes, leading to effective inhibition.
  • Alteration of Lipid Metabolism : By inhibiting FAAH, the compound may increase levels of endocannabinoids, impacting pain perception and inflammation.
  • Modulation of Receptor Activity : Interaction with cannabinoid receptors could lead to downstream signaling changes that affect various physiological processes.

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